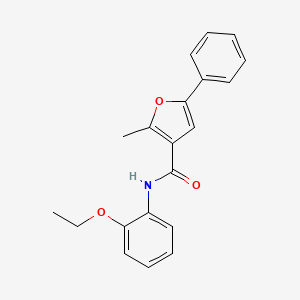

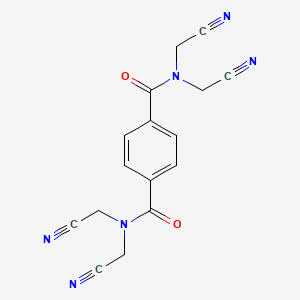

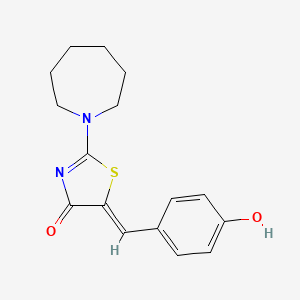

![molecular formula C11H13N3O4S2 B5565625 4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5565625.png)

4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sulfamethoxazole is a compound with the empirical formula C10H11N3O3S and a molecular weight of 253.28 . It’s a type of sulfonamide, which is a group of drugs used to treat bacterial infections .

Molecular Structure Analysis

The molecular structure of Sulfamethoxazole consists of a sulfonamide group attached to a benzene ring, which is further connected to an isoxazole ring . The exact structure of “4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide” might be different, but likely has some similarities due to the presence of similar functional groups.Chemical Reactions Analysis

The chemical reactions involving Sulfamethoxazole are complex and depend on the specific conditions and reactants present . Without more specific information, it’s difficult to provide an analysis of the chemical reactions of “4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide”.Physical And Chemical Properties Analysis

Sulfamethoxazole has a molecular weight of 253.28 and its empirical formula is C10H11N3O3S . The physical and chemical properties of “4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide” could be different due to the differences in their molecular structures.Scientific Research Applications

Synthesis and Molecular Structure

Research has explored the synthesis and molecular structure of compounds related to 4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide, highlighting their antimicrobial activity. A study by Ghorab et al. (2017) describes the synthesis of a series of sulfonamide derivatives displaying significant antibacterial and antifungal activities. These compounds were synthesized from a starting material similar in structure to the compound of interest and showed potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The study suggests the potential of these sulfonamide derivatives in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Biological Activities and Applications

Further research into sulfonamide derivatives, similar to 4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide, has revealed a variety of biological activities. For instance, the study by Fahim and Shalaby (2019) synthesized benzenesulfonamide derivatives and evaluated their antitumor activity, showing promising results against specific cell lines. This highlights the potential application of such compounds in cancer research and therapy (Fahim & Shalaby, 2019).

Chemical Reactivity and Transformations

Research has also focused on the chemical reactivity and transformations of compounds structurally related to 4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide. For example, the work by Kropp et al. (1996) discusses the biotransformation of dimethylbenzothiophenes by Pseudomonas strains, providing insights into the microbial degradation of sulfur heterocycles in petroleum. This research could have implications for environmental science and bioremediation efforts (Kropp, Saftić, Andersson, & Fedorak, 1996).

Mechanism of Action

Sulfamethoxazole works by inhibiting the synthesis of dihydrofolic acid, a form of folic acid that bacteria need to survive . The mechanism of action of “4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide” could be similar, but without more information, this is just a speculation.

properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4S2/c1-7-4-10(13-18-7)12-11(15)9-5-8(6-19-9)20(16,17)14(2)3/h4-6H,1-3H3,(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKVMACFZSQVNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC(=CS2)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

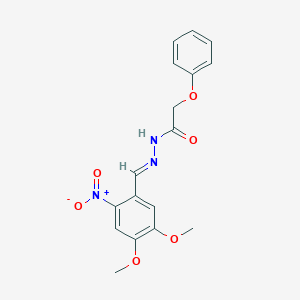

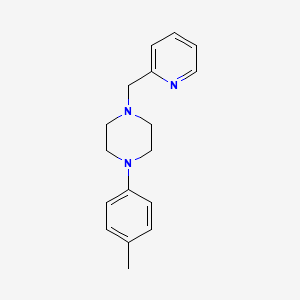

![2-(2-methoxyethyl)-9-[(3-methylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565545.png)

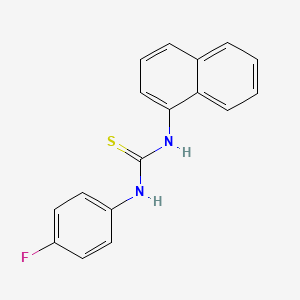

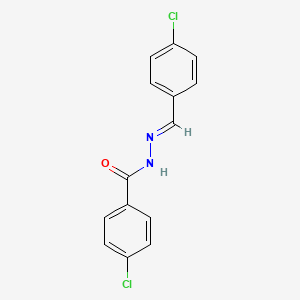

![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5565551.png)

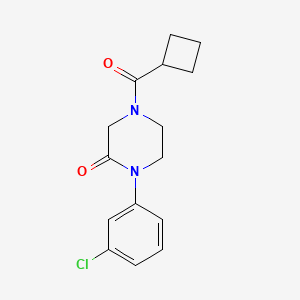

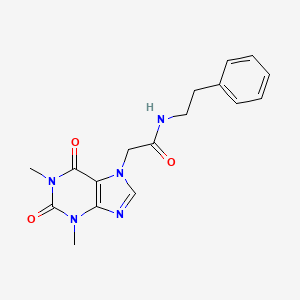

![4-[2-(2-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5565595.png)

![(3-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5565646.png)